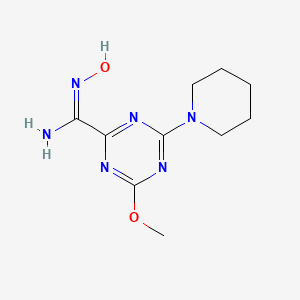![molecular formula C25H20ClNO5S B5981234 ETHYL (5Z)-5-{[3-CHLORO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE](/img/structure/B5981234.png)
ETHYL (5Z)-5-{[3-CHLORO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL (5Z)-5-{[3-CHLORO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a chlorinated phenyl group, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (5Z)-5-{[3-CHLORO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Chlorinated Phenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of Functional Groups: Various functional groups, such as the prop-2-yn-1-yloxy group, are introduced through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate specific reactions.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL (5Z)-5-{[3-CHLORO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
ETHYL (5Z)-5-{[3-CHLORO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases.
Industry: It is explored for use in materials science, such as developing new polymers or coatings.
Mécanisme D'action
The mechanism of action of ETHYL (5Z)-5-{[3-CHLORO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiophene derivatives and chlorinated phenyl compounds. Examples are:
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring structure but differ in functional groups.
Chlorinated phenyl derivatives: These compounds have similar chlorinated phenyl groups but may lack the thiophene ring.
Uniqueness
ETHYL (5Z)-5-{[3-CHLORO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.
Propriétés
IUPAC Name |
ethyl (5Z)-5-[(3-chloro-4-prop-2-ynoxyphenyl)methylidene]-4-hydroxy-2-(4-methylbenzoyl)iminothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO5S/c1-4-12-32-19-11-8-16(13-18(19)26)14-20-22(28)21(25(30)31-5-2)24(33-20)27-23(29)17-9-6-15(3)7-10-17/h1,6-11,13-14,28H,5,12H2,2-3H3/b20-14-,27-24? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPXXOWOLJIXNG-AKZCVUIYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCC#C)Cl)SC1=NC(=O)C3=CC=C(C=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCC#C)Cl)/SC1=NC(=O)C3=CC=C(C=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenyl]acetamide](/img/structure/B5981166.png)
![1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5981174.png)
![1-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5981180.png)
![N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)tryptophan](/img/structure/B5981183.png)
![(2E)-2-[(4-chlorophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B5981191.png)
![(2Z,5Z)-5-[(6-methylpyridin-2-yl)methylidene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B5981197.png)

![2-[3-[2-(3-Methoxyphenyl)ethyl]piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B5981210.png)
![N-(3-furylmethyl)-5-[1-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B5981218.png)
![1-[2-(3-fluorophenyl)ethyl]-N-isopropyl-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5981230.png)
![N-[2-(dimethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5981241.png)
![2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B5981246.png)
![(E)-N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-pyridin-4-ylprop-2-enamide](/img/structure/B5981253.png)
![2-(ETHYLSULFANYL)-6-METHYL-5-[2-(3-METHYLPHENOXY)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B5981256.png)
